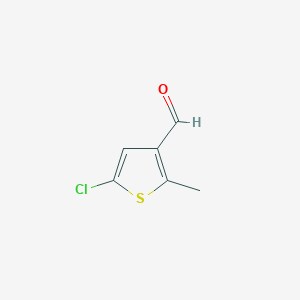

5-Chloro-2-methylthiophene-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-5(3-8)2-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWUKFFTDKMORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Methylthiophene 3 Carbaldehyde and Its Derivatives

Strategies for the Construction of Substituted Thiophene-Carbaldehyde Scaffolds

The assembly of the core thiophene (B33073) ring bearing a carbaldehyde group can be achieved through various strategic approaches. These methods often involve the formation of carbon-sulfur and carbon-carbon bonds in a concerted or stepwise manner to build the heterocyclic system.

[3+2] Cycloaddition Approaches to Thiophene-3-Carbaldehyde Synthesis

The [3+2] cycloaddition strategy offers a convergent and efficient route to highly substituted five-membered rings, including thiophenes. This approach involves the reaction of a three-atom component with a two-atom component to form the heterocyclic ring. A notable example is the synthesis of 2-substituted thiophene-3-carbaldehydes through the cycloaddition of 1,4-dithiane-2,5-diol (B140307) with ynals. researchgate.net In this reaction, the 1,4-dithiane-2,5-diol serves as a synthetic equivalent of a 1,3-dithiol, which acts as the three-atom component, while the ynal provides the two-carbon unit.

Another related approach involves the [3+2] cycloaddition of thiocarbonyl ylides with various dipolarophiles. scispace.com While this method is effective for the synthesis of dihydro- and tetrahydrothiophene (B86538) derivatives, subsequent aromatization and formylation steps would be necessary to arrive at the target thiophene-3-carbaldehyde scaffold.

| Reactants | Conditions | Product | Reference |

| 1,4-Dithiane-2,5-diol and Ynals | Not specified | 2-Substituted thiophene-3-carbaldehyde | researchgate.net |

| Thiocarbonyl ylide and α,β-unsaturated compounds | Fluoride ion-promoted 1,3-desilylation | Dihydro- and tetrahydrothiophene derivatives | scispace.com |

Michael Reaction and Subsequent Cyclization Routes to Thiophene-Carbaldehydes

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction, followed by an intramolecular cyclization, can be a key strategy for the synthesis of the thiophene ring.

A pertinent example is the synthesis of 3-methylthiophene-2-carboxaldehyde, which involves the Michael addition of a mercaptoacetaldehyde (B1617137) equivalent to methyl vinyl ketone. google.com The resulting Michael adduct, a 3-oxobutylmercaptoacetaldehyde derivative, can then undergo an acid-catalyzed or enamine-catalyzed cyclization and subsequent dehydrogenation to yield the substituted thiophene. While this specific example leads to a 2-carbaldehyde, the underlying principle of Michael addition followed by cyclization is a viable route to the thiophene-3-carbaldehyde scaffold with appropriate starting materials.

Furthermore, a tandem thio-Michael addition and oxidative annulation of thioamides with allenes has been developed for the synthesis of highly functionalized 3-aminothiophenes. figshare.com This methodology, while not directly yielding a carbaldehyde, showcases the utility of the Michael addition in constructing the thiophene core, which could then be further modified to introduce the desired formyl group.

| Michael Donor | Michael Acceptor | Key Steps | Product Scaffold | Reference |

| Mercaptoacetaldehyde dialkyl acetal | Methyl vinyl ketone | Michael addition, cyclization, dehydrogenation | 3-Methylthiophene-2-carboxaldehyde | google.com |

| Thioamides | Allenes | Thio-Michael addition, oxidative annulation, 1,2-sulfur migration | 3-Aminothiophenes | figshare.com |

Functionalization and Derivatization of the Thiophene Ring System

Once the thiophene scaffold is constructed, further modifications are often necessary to arrive at the target molecule, 5-Chloro-2-methylthiophene-3-carbaldehyde. These functionalization reactions are crucial for introducing the chloro, methyl, and carbaldehyde groups at the desired positions.

Palladium-Catalyzed Direct Arylation and C-H Bond Cleavage in Thiophenes

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions. This methodology allows for the direct functionalization of C-H bonds in thiophenes with aryl halides. The regioselectivity of the arylation is often influenced by the electronic and steric properties of the substituents already present on the thiophene ring. For instance, the direct arylation of 3-(methylsulfinyl)thiophenes has been shown to be effective for the selective synthesis of 2-arylated and 2,5-diarylated derivatives. nih.govconicet.gov.arresearchgate.net This highlights the ability of existing functional groups to direct the position of further substitution.

| Thiophene Substrate | Arylating Agent | Catalyst System | Position of Arylation | Reference |

| 3-(Methylsulfinyl)thiophenes | Aryl halides | Palladium catalyst (as low as 0.5 mol %) | C2 and C5 | nih.govconicet.gov.arresearchgate.net |

| Thiophenes bearing alkenes | Aryl bromides | Palladium acetate (B1210297) / Potassium carbonate | C5 | researchgate.net |

Halogenation Reactions on Substituted Thiophenes

The introduction of a chlorine atom onto the thiophene ring is a key step in the synthesis of this compound. Thiophenes are generally more reactive towards electrophilic substitution than benzene (B151609), making halogenation a facile process. Various halogenating agents can be employed to introduce chlorine, bromine, or iodine onto the thiophene ring. jcu.edu.au The regioselectivity of halogenation is dictated by the directing effects of the substituents on the ring. For a 2-methylthiophene-3-carbaldehyde (B1332115) precursor, the electron-donating methyl group at the 2-position and the electron-withdrawing carbaldehyde group at the 3-position would direct the incoming electrophile (the halogen) to the 5-position.

Common chlorinating agents include sulfuryl chloride, which has been used for the chlorination of alkylthiophenes. jcu.edu.au

| Thiophene Substrate | Halogenating Agent | Product | Reference |

| Alkylthiophenes | Sulfuryl chloride | Chloro-substituted alkylthiophenes | jcu.edu.au |

| 3-Alkylthiophenes | N-Iodosuccinimide | 2-Iodo and 5-iodo-3-alkylthiophenes | jcu.edu.au |

Advanced Methods for Introducing Formyl Groups (e.g., Vilsmeier-Haack Related Methodologies)

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophilic species then attacks the electron-rich thiophene ring to introduce a formyl group after hydrolysis of the intermediate iminium salt. wikipedia.org

The regioselectivity of the Vilsmeier-Haack reaction on a substituted thiophene is governed by the electronic effects of the substituents. For a 2-methylthiophene, the formylation would be expected to occur predominantly at the 5-position due to the activating and ortho,para-directing nature of the methyl group. To achieve formylation at the 3-position, as required for the target molecule, it is often necessary to block the more reactive 5-position or to utilize a synthetic strategy where the formyl group is introduced before the methyl group or as part of the ring-forming reaction. Kinetic studies of the formylation of thiophene derivatives have shown that the reaction order can depend on the reactivity of the substrate. rsc.org

| Substrate | Reagents | Key Features | Reference |

| Electron-rich arenes (including thiophenes) | DMF, POCl₃ | Formylation of activated rings | chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org |

| Thiophene derivatives | DMF, POCl₃ or COCl₂ | Kinetic order depends on substrate reactivity | rsc.org |

McMurry Cyclization for Thiophene-Containing Carbocycles

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups (ketones or aldehydes) to form an alkene, utilizing a low-valent titanium reagent. nih.gov This reaction has found significant application in the synthesis of sterically hindered and complex molecules, including those incorporating a thiophene ring to form larger carbocyclic structures. nih.govresearchgate.net

The process is generally understood to occur in two main stages. nih.gov First, a single electron transfer from the low-valent titanium species to the carbonyl substrates generates ketyl radical compounds. These radicals then dimerize to form an intermediate titanium-bound pinacolate. In the second stage, this metallopinacolate intermediate undergoes deoxygenation at elevated temperatures to yield the final alkene product. nih.gov By carefully controlling the reaction temperature, the intermediate pinacols can sometimes be isolated. nih.gov

The low-valent titanium reagent is typically prepared in situ by reducing titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃) with a reducing agent such as a zinc-copper couple, lithium aluminum hydride (LiAlH₄), or zinc dust. nih.govnih.gov

The utility of the McMurry reaction extends to intramolecular cyclizations, where a dicarbonyl compound can be cyclized to form a carbocycle. When the starting material contains a thiophene moiety as part of the molecular backbone between two carbonyl groups, this intramolecular coupling leads to the formation of thiophene-containing carbocycles. This strategy is particularly valuable for creating strained or macrocyclic systems fused to or containing a thiophene ring.

Table 1: Key Aspects of McMurry Cyclization

| Feature | Description | Reference(s) |

|---|---|---|

| Reaction Type | Reductive coupling of carbonyls | nih.gov |

| Product | Alkene (Olefin) | nih.gov |

| Key Reagent | Low-Valent Titanium (from TiCl₄ or TiCl₃) | nih.govnih.gov |

| Mechanism Steps | 1. Formation of ketyl radicals and dimerization to a pinacolate. 2. Deoxygenation of the pinacolate to form the C=C double bond. | nih.gov |

| Application | Synthesis of thiophene-fused or thiophene-containing carbocycles and macrocycles. | researchgate.netresearchgate.net |

Innovative Modalities in Thiophene Synthesis

Modern organic synthesis has increasingly focused on developing more efficient, rapid, and environmentally benign methodologies. In the context of thiophene chemistry, several innovative approaches have emerged, including the use of microwave irradiation and novel reagent activation strategies.

Microwave-Assisted Synthetic Protocols for Thiophene Derivatives

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. clockss.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. clockss.orgorganic-chemistry.org This technology has been successfully applied to the synthesis of various thiophene derivatives.

One prominent example is the Gewald reaction, a multi-component reaction used to synthesize 2-aminothiophenes. organic-chemistry.org Studies have shown that applying microwave irradiation to the Gewald reaction for the synthesis of 5-substituted-2-aminothiophenes can reduce the reaction time to just 20 minutes at 70°C, compared to 4 hours with classical heating, while also improving yields. organic-chemistry.orgsci-hub.se

Another example is the synthesis of 5-Aryl-thiophene-2-carboxylates. When a mixture of β-chlorovinyl aldehydes and mercaptoacetates in acetonitrile (B52724) with potassium carbonate was subjected to microwave irradiation, the reaction was completed within 5 minutes. researchgate.net The same reaction required 2-3 hours of reflux under conventional heating conditions to achieve comparable results. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 4 hours | 80% | sci-hub.se |

| Microwave Irradiation | 20 minutes | 88% | sci-hub.se |

This rapid and efficient protocol highlights the significant advantages of microwave technology in the synthesis of functionalized thiophene cores. organic-chemistry.orgresearchgate.net

Reagent Activation Strategies in Thiophene Synthesis (e.g., Zinc/Titanium Tetrachloride Systems)

The reactivity of many organometallic reagents is crucial for the success of synthetic transformations. In thiophene synthesis, particularly in coupling reactions, the activation of metallic reagents is a key strategy to ensure high efficiency. The Zinc/Titanium Tetrachloride (Zn/TiCl₄) system is a prime example, used to generate the low-valent titanium species required for reactions like the McMurry coupling. nih.gov

In this system, zinc metal acts as a reducing agent for titanium tetrachloride (TiCl₄), a more stable and common titanium source. The reduction process generates the highly reactive low-valent titanium species in situ, which then participate in the reductive coupling of carbonyls. nih.gov

This dual-level activation—activating the primary metal (zinc) to generate the active species (low-valent titanium)—is a sophisticated strategy that underpins many powerful synthetic methods used to construct complex thiophene-containing molecules.

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Methylthiophene 3 Carbaldehyde Derivatives

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group is a primary site of reactivity in 5-Chloro-2-methylthiophene-3-carbaldehyde, participating in condensation, reduction, and oxidation reactions.

Condensation Reactions: Schiff Base Formation and Related Transformations

The carbaldehyde moiety readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general structure of a Schiff base is characterized by the azomethine group (–C=N–).

These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds. For instance, the reaction of various thiophene (B33073) aldehydes with primary amines is a well-established method for synthesizing thiophene-containing Schiff bases. This transformation is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol, sometimes with a catalytic amount of acid.

Table 1: Examples of Schiff Base Formation with Thiophene Aldehydes This table illustrates the general reaction conditions for Schiff base formation, which are applicable to this compound.

| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product Type |

| Thiophene-2-carboxaldehyde | o-phenylenediamine | Ethanol | Reflux | Heterocyclic Schiff Base nih.gov |

| 5-bromo-2-hydroxybenzaldehyde | 2-amino-6-methylbenzothiazole | Ethanol | Reflux, 2 hours | Benzothiazole Schiff Base youtube.com |

| 1-aryl-5-chloro-1H-pyrazole-4-carbaldehyde | 5-amino-1-aryl-pyrazole | Ethanol | Reflux, 2 hours | Double-pyrazole Schiff Base youtube.com |

Reductive Transformations of Aldehyde Groups

The aldehyde group of this compound can be reduced to a primary alcohol, (5-chloro-2-methylthiophen-3-yl)methanol. This transformation is a common and crucial step in organic synthesis, allowing for the introduction of a hydroxymethyl group. Standard reducing agents are effective for this purpose.

Commonly used reagents for this reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide hydride ions (H⁻) that attack the electrophilic carbonyl carbon, leading to the formation of the corresponding alcohol after a workup step.

Table 2: Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Typical Solvent | General Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to Room Temperature, Anhydrous |

Oxidative Transformations of Aldehyde Groups

Oxidation of the carbaldehyde moiety yields the corresponding carboxylic acid, 5-chloro-2-methylthiophene-3-carboxylic acid. This reaction is a key step in the synthesis of many thiophene-based compounds with significant applications. Various oxidizing agents can be employed to achieve this transformation.

A one-pot synthesis method has been reported for the conversion of 2-thiophenecarboxaldehyde to 5-chlorothiophene-2-carboxylic acid, which involves an initial chlorination step followed by oxidation. In a related process, 5-chloro-2-acetylthiophene is oxidized using a sodium chlorite and potassium dihydrogen phosphate system to produce 5-chlorothiophene-2-carboxylic acid, demonstrating a viable oxidative route for related thiophene carbonyl compounds.

Table 3: Oxidative Conditions for Thiophene Aldehydes

| Starting Material | Oxidizing System | Product |

| 5-chloro-2-thiophenecarboxaldehyde | Chlorine, Sodium Hydroxide | 5-chlorothiophene-2-carboxylic acid researchgate.net |

| 5-chloro-2-acetylthiophene | Sodium Chlorite, Potassium Dihydrogen Phosphate | 5-chlorothiophene-2-carboxylic acid google.com |

Esterification of Carboxylic Acid Precursors and Derivatives

The carboxylic acid derivative, obtained from the oxidation of the aldehyde, can be converted into various esters. Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

For example, a method for synthesizing methyl 5-chloro-3-methylsulfonyl thiophene-2-carboxylate involves treating the corresponding carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with methanol. This highlights a common strategy for the esterification of thiophene carboxylic acids.

Reactivity of the Thiophene Ring and its Substituents

Beyond the aldehyde group, the thiophene ring and its chloro substituent also exhibit characteristic reactivity.

Nucleophilic Substitution of the Chloro Substituent

Nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic ring like thiophene is generally challenging. However, the presence of electron-withdrawing groups, such as the carbaldehyde at the 3-position, can activate the ring towards nucleophilic attack. In SNAr reactions, a nucleophile replaces a leaving group (in this case, the chloride ion) on the aromatic ring.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The aromaticity of the ring is temporarily broken and then restored upon the departure of the leaving group. For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. youtube.comyoutube.com In this compound, the carbaldehyde group is meta to the chloro substituent, which provides less stabilization, making the SNAr reaction less favorable compared to ortho/para-activated systems. youtube.com Despite this, reactions with strong nucleophiles may still be possible under specific conditions. For example, 2-chlorothiophene has been shown to undergo SNAr reactions with indoles in the presence of KOH in DMSO to yield N-arylated products. mdpi.com

Electrophilic Aromatic Substitution on Substituted Thiophenes

Thiophene and its derivatives are known to be more susceptible to electrophilic attack than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate through its lone pair of electrons. wikipedia.orgonlineorganicchemistrytutor.com The rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions are significantly influenced by the substituents already present on the thiophene ring. researchgate.net

In substituted thiophenes, electrophilic attack generally occurs at the C2 position (α-position) if it is vacant, as this leads to a more stable carbocation intermediate with a greater number of resonance structures. onlineorganicchemistrytutor.compearson.compearson.comuop.edu.pk When the C2 and C5 positions are occupied, as in the case of this compound, any further electrophilic substitution will be directed to the remaining vacant position, C4. The directing effects of the existing substituents—methyl (activating, ortho-para directing), chloro (deactivating, ortho-para directing), and carbaldehyde (deactivating, meta directing)—collectively influence the reactivity of the C4 position. The activating effect of the methyl group at C2 and the ortho-directing effect of the chloro group at C5 would facilitate electrophilic attack at C4, while the meta-directing carbaldehyde at C3 would also favor substitution at this position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org The conditions for these reactions are typically milder than those required for benzene. pearson.com

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CHO (Carbaldehyde) | Deactivating | Meta |

Alkylation at the Thiophene Carbon Atoms (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgjk-sci.com It can be carried out under mild conditions, tolerating a wide variety of functional groups. wikipedia.org

For a derivative like this compound, the chloro group at the C5 position can serve as the halide for the Sonogashira coupling. While aryl iodides and bromides are generally more reactive in this transformation, aryl chlorides can also be used, often requiring more specific catalyst systems or harsher conditions. wikipedia.org A successful coupling would result in the formation of a new carbon-carbon bond at the C5 position of the thiophene ring, attaching an alkynyl group. A Pd/C-mediated Sonogashira coupling of iodothiophene with terminal alkynes in water has been demonstrated as an efficient process. nih.gov

The generally accepted mechanism involves two catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: Oxidative addition of the aryl halide (the thiophene derivative) to the Pd(0) catalyst, followed by transmetalation from the copper acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

| Component | Function | Example |

|---|---|---|

| Aryl/Vinyl Halide | Electrophilic partner | This compound |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates acetylide formation | CuI |

| Base | Deprotonates the alkyne and neutralizes HX | Et₃N, piperidine |

Mechanistic Investigations of Key Organic Transformations

Kinetic Studies for Reaction Pathway Elucidation

Kinetic studies are crucial for understanding the mechanisms of chemical reactions, including those involving thiophene derivatives. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), researchers can elucidate reaction pathways, identify rate-determining steps, and characterize transition states.

For instance, kinetic studies on the reaction of thiophene-containing antioxidants with radicals have been performed by measuring oxygen consumption during autoxidation experiments. rsc.org Such studies determine key parameters like inhibition rate constants (kinh) and the stoichiometry of radical trapping. These experimental results, often combined with theoretical calculations, provide deep insights into the reaction mechanism, such as the role of noncovalent interactions in stabilizing intermediates or transition states. rsc.org Similar kinetic approaches could be applied to reactions of this compound derivatives to understand, for example, the precise mechanism and rate-determining step of an electrophilic substitution or a nucleophilic addition to the carbonyl group.

Intramolecular Cyclization Pathways (e.g., SN2 Substitution Involving Ring Closure)

Intramolecular cyclization is a key process for synthesizing fused-ring systems containing a thiophene core. acs.org If a derivative of this compound is functionalized with a side chain containing both a nucleophile and a leaving group, an intramolecular SN2 (bimolecular nucleophilic substitution) reaction can lead to the formation of a new ring. nih.gov

The mechanism of an intramolecular SN2 reaction involves the attack of an internal nucleophile on an electrophilic carbon atom within the same molecule, displacing a leaving group. nih.gov For this to occur, the geometry of the molecule must allow the nucleophile to approach the electrophilic center from the backside (180°), leading to an inversion of stereochemistry if the carbon is chiral. The rate and feasibility of the cyclization depend on the length and flexibility of the chain connecting the nucleophile and the electrophile, with the formation of 5- and 6-membered rings being particularly favorable. Several metal-catalyzed heterocyclization reactions of functionalized alkynes bearing a sulfur nucleophile proceed via an intramolecular nucleophilic attack to form thiophene-fused rings. mdpi.comresearchgate.net

Reductive Sulfidation Mechanisms of Carbonyl Compounds to Thiophenes

The synthesis of substituted thiophenes can be achieved through the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, a method known as the Paal-Knorr thiophene synthesis. organic-chemistry.orgpharmaguideline.com This process is a form of reductive sulfidation where oxygen atoms from carbonyl groups are replaced by sulfur, followed by cyclization and aromatization.

The mechanism is believed to involve the following key steps: derpharmachemica.com

Thionation: The 1,4-dicarbonyl compound reacts with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. chemtube3d.com This step converts one or both of the carbonyl groups (C=O) into thiocarbonyls (C=S).

Tautomerization: The thioketone intermediate can tautomerize to form an enethiol.

Cyclization: The thiol group of the enethiol then acts as a nucleophile, attacking the remaining carbonyl (or thiocarbonyl) carbon in an intramolecular fashion to form a five-membered ring intermediate.

Dehydration/Dehydrosulfurization: Aromatization occurs through the facile elimination of a molecule of water (or hydrogen sulfide), driven by the stability of the resulting aromatic thiophene ring. derpharmachemica.com

While it was once thought that a furan intermediate might be involved, studies have shown that this is likely a side product rather than an essential intermediate in the main reaction pathway. derpharmachemica.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Methylthiophene 3 Carbaldehyde Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Chloro-2-methylthiophene-3-carbaldehyde by mapping the magnetic environments of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three distinct signals corresponding to the three types of protons in the molecule. Due to the substitution pattern, no proton-proton spin coupling is anticipated, leading to three singlets.

Aldehyde Proton (-CHO): The proton of the carbaldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the aromatic ring current. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Thiophene (B33073) Ring Proton (H-4): There is a single proton attached to the thiophene ring at the 4-position. Its chemical shift is influenced by the adjacent electron-donating methyl group and the electron-withdrawing chloro and aldehyde groups. This aromatic proton is expected to resonate as a singlet in the range of δ 7.0 to 7.8 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are equivalent and will appear as a singlet. Their chemical shift is anticipated to be in the range of δ 2.3 to 2.8 ppm, characteristic of a methyl group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Thiophene (H-4) | 7.0 - 7.8 | Singlet (s) | 1H |

| Methyl (-CH₃) | 2.3 - 2.8 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms.

Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of δ 180-190 ppm. rsc.org

Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts due to the different substituents. The carbon bearing the chloro group (C-5) and the carbon bearing the aldehyde group (C-3) are expected to be significantly influenced. The carbon attached to the methyl group (C-2) and the proton-bearing carbon (C-4) will also have characteristic shifts. Typical ranges for substituted thiophene carbons are between δ 120 and 150 ppm. researchgate.netchemicalbook.com

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear in the upfield region of the spectrum, generally between δ 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 190 |

| Thiophene (C2, C3, C4, C5) | 120 - 150 |

| Methyl (-CH₃) | 10 - 20 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, which will appear as two peaks separated by two mass units (M⁺ and M+2) with a relative intensity ratio of approximately 3:1. nih.gov

Common fragmentation pathways for aromatic aldehydes include the initial loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺) or the loss of the entire formyl group ([M-29]⁺). whitman.edumiamioh.edulibretexts.org Further fragmentation could involve the loss of the chlorine atom or the methyl group, or cleavage of the thiophene ring. nih.gov

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₅ClOS), the monoisotopic mass is 159.97496 Da. uni.lu HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) to several decimal places. Predicted m/z values for common adducts are useful for identifying the molecular ion in techniques like electrospray ionization (ESI). uni.lu

Table 3: Predicted HRMS Data for C₆H₅ClOS Adducts

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 159.97441 |

| [M+H]⁺ | 160.98224 |

| [M+Na]⁺ | 182.96418 |

| [M+K]⁺ | 198.93812 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching of the aldehyde carbonyl group is expected in the region of 1680-1710 cm⁻¹. vscht.cz This is one of the most prominent peaks in the spectrum.

C-H Stretches: Several C-H stretching vibrations will be present. Aromatic C-H stretching from the thiophene ring typically appears just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aldehyde C-H stretching gives rise to two characteristic, weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub Aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹, and can be useful for confirming the presence of the halogen.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H | Stretch | ~2720 and ~2820 | Weak-Medium |

| Aldehyde C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

While no published crystal structure for this compound is currently available, X-ray diffraction (XRD) on a single crystal would provide the most definitive structural proof. This technique allows for the precise determination of atomic coordinates in the solid state, yielding accurate bond lengths, bond angles, and torsion angles.

An XRD analysis would confirm the planarity of the thiophene ring and the relative orientation of the methyl, chloro, and carbaldehyde substituents. Furthermore, it would reveal crucial information about the crystal packing and any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the supramolecular architecture. nih.govnih.gov Studies on similar chlorinated aldehyde derivatives have successfully used XRD to elucidate these structural details, confirming molecular geometries and intermolecular hydrogen bonding networks. mdpi.com For this molecule, such an analysis would provide unequivocal evidence of its three-dimensional structure.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of molecules like this compound. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system and substituent groups.

For this compound, the principal electronic transitions are expected to be of the π → π* and n → π* type. The thiophene ring, being an aromatic system, possesses a delocalized π-electron system. The carbonyl group of the carbaldehyde substituent also contains π electrons and a lone pair of electrons (n) on the oxygen atom.

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and the carbaldehyde group. The positions of these absorption bands are sensitive to the substitution pattern on the thiophene ring. The presence of the electron-donating methyl group and the electron-withdrawing chloro and carbaldehyde groups will influence the energy levels of the molecular orbitals and thus the absorption maxima (λmax).

The n → π* transitions involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The optical properties of this compound are dictated by these electronic transitions. The specific wavelengths of maximum absorbance and the molar absorptivity coefficients are key parameters that define its interaction with light. While precise experimental values are not readily found, theoretical calculations for similar heterocyclic aldehydes provide a framework for understanding their electronic spectra. beilstein-journals.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity | Influencing Factors |

| π → π | π (bonding) → π (antibonding) | High | - Extent of conjugation in the thiophene ring- Electron-donating/withdrawing nature of substituents (Cl, CH₃, CHO) |

| n → π | n (non-bonding) → π (antibonding) | Low | - Presence of the carbonyl group (carbaldehyde)- Solvent polarity |

Advanced Spectroscopic Techniques for Investigating Molecular Interactions (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a powerful tool for studying the excited state properties of molecules and their interactions with the environment. Upon absorption of a photon, a molecule is promoted to an excited electronic state. For fluorescent molecules, this excited state can relax by emitting a photon, a process known as fluorescence.

Thiophene-based materials are recognized for their fluorescent properties, with applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent biomarkers. rsc.orgrsc.org The emission characteristics, including the wavelength of maximum emission and the fluorescence quantum yield, are highly dependent on the molecular structure and the surrounding environment. researchgate.netresearchgate.net

For this compound, the potential for fluorescence would be linked to the nature of its lowest excited singlet state. The efficiency of fluorescence is often in competition with non-radiative decay processes. The substitution pattern on the thiophene ring plays a crucial role in tuning the fluorescence properties. The interplay between the electron-donating methyl group and the electron-withdrawing chloro and formyl groups can lead to intramolecular charge transfer (ICT) character in the excited state, which often influences the fluorescence emission and its sensitivity to solvent polarity.

While detailed experimental fluorescence data for this compound is not currently available, the general photophysical behavior of substituted thiophenes suggests that it could exhibit fluorescence. The Stokes shift, which is the difference between the absorption and emission maxima, would provide insights into the structural relaxation in the excited state. Further investigations using advanced techniques such as time-resolved fluorescence spectroscopy could elucidate the dynamics of the excited state processes.

Computational and Theoretical Studies of 5 Chloro 2 Methylthiophene 3 Carbaldehyde Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties. However, specific DFT-based studies detailing the comprehensive properties of 5-Chloro-2-methylthiophene-3-carbaldehyde are not widely available in published literature. The following sections outline the types of analyses that are standard in computational studies but for which specific data on this compound remains elusive.

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the carbaldehyde group to the thiophene (B33073) ring. Such studies are crucial for understanding the molecule's three-dimensional structure, which underpins its physical properties and biological activity. A comprehensive conformational analysis for this specific molecule, however, has not been detailed in the available research.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include:

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small gap typically signifies a molecule that is more reactive and polarizable.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites susceptible to electrophilic and nucleophilic attack. Red regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Charge Distribution: Methods like Mulliken population analysis are used to calculate the partial charges on each atom in a molecule, offering further insight into its electronic landscape and bonding characteristics.

While these analyses are standard for characterizing novel compounds, specific published values and maps for this compound are not found in the reviewed literature.

Table 1: Illustrative Data Table for Electronic Properties

This table is a template demonstrating how data would be presented if available from specific computational studies on this compound. No experimental or theoretical values have been published.

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Dipole Moment | Data not available |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comglobalresearchonline.netresearchgate.net Theoretical spectra are powerful tools for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.comglobalresearchonline.netresearchgate.net This comparison between theoretical and experimental spectra helps confirm the molecular structure. For instance, studies on similar molecules like 2-acetyl-5-chlorothiophene (B429048) have successfully used DFT to assign vibrational modes. nih.gov However, a dedicated theoretical vibrational analysis for this compound is not present in the current body of scientific literature.

Theoretical chemistry is a powerful tool for mapping out the pathways of chemical reactions. By locating transition states—the highest energy points along a reaction coordinate—and calculating the energies of reactants, intermediates, and products, a complete energy profile of a reaction can be constructed. This analysis reveals the activation energy, which is crucial for understanding reaction kinetics. While the reactivity of thiophene carbaldehydes is of significant interest, specific computational studies elucidating reaction mechanisms involving this compound through transition state searches are not documented.

To determine the spontaneity and equilibrium position of a chemical reaction, chemists look at the change in Gibbs free energy (ΔG). Computational methods can calculate the Gibbs free energy of all species involved in a reaction pathway, including reactants, transition states, and products. This allows for a quantitative prediction of reaction feasibility and product distribution under specific conditions. Such calculations would be vital for understanding the thermodynamic landscape of reactions involving this compound, but this specific information has not been reported.

Theoretical Descriptors for Chemical Reactivity and Stability

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These descriptors, derived from conceptual DFT, provide a framework for understanding chemical behavior.

Key theoretical descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

A "hard" molecule has a large HOMO-LUMO gap and is generally less reactive, whereas a "soft" molecule has a small gap and is more reactive. nih.gov These descriptors are powerful for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. Without the foundational HOMO and LUMO energy values from a specific DFT calculation on this compound, these quantitative descriptors cannot be determined.

Table 2: Illustrative Data Table for Theoretical Reactivity Descriptors

This table is a template demonstrating how data would be presented if available from specific computational studies on this compound. No calculated values have been published.

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

Global and Local Reactivity Descriptors

In the computational analysis of chemical systems like this compound, global and local reactivity descriptors derived from Density Functional Theory (DFT) are essential for understanding and predicting the molecule's chemical behavior. researchgate.net These descriptors provide quantitative measures of a molecule's stability and reactivity. mdpi.com

Global Reactivity Descriptors characterize the molecule as a whole. researchgate.net They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key global descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local Reactivity Descriptors , such as the Fukui function, are used to identify the reactivity of specific atomic sites within the molecule. This is particularly important for molecules with multiple potential reaction sites, as it helps predict where an electrophilic or nucleophilic attack is most likely to occur. researchgate.net

Table 1: Key Global Reactivity Descriptors

| Descriptor | Symbol | Description |

| Ionization Potential | I | Indicates the ease of removing an electron from the molecule. |

| Electron Affinity | A | Measures the propensity of the molecule to accept an electron. |

| Chemical Hardness | η | Quantifies the resistance to deformation or change in electron configuration. |

| Electronic Chemical Potential | μ | Represents the escaping tendency of an electron cloud. |

| Electrophilicity Index | ω | Describes the ability of a molecule to act as an electrophile. |

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

Computational chemistry provides a powerful means to determine the thermodynamic properties of molecules such as this compound. These calculations are typically performed using statistical mechanics based on data obtained from quantum chemical computations, such as vibrational frequency analysis.

The primary thermodynamic properties that can be calculated include:

Heat Capacity (Cv or Cp): This property indicates the amount of heat required to raise the temperature of the compound by a specific amount. It is crucial for understanding how the molecule stores thermal energy.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. Calculated entropy values help in understanding the spontaneity of chemical reactions involving the molecule.

Enthalpy (H): Enthalpy is a measure of the total energy of a system. The change in enthalpy (ΔH) in a reaction indicates whether the reaction is exothermic or endothermic.

These properties are fundamental in chemical engineering, process design, and reaction analysis, providing insights into the stability, energy content, and reactive tendencies of the compound under various thermal conditions.

Table 2: Calculated Thermodynamic Properties

| Property | Symbol | Significance in Chemical Analysis |

| Heat Capacity | C | Determines the heat-absorbing capacity of the molecule. |

| Entropy | S | Measures the degree of molecular disorder and spontaneity of processes. |

| Enthalpy | H | Represents the total heat content of the system. |

Computational Tools and Software for Quantum Chemical Analysis (e.g., ORCA, Multiwfn)

The theoretical investigation of molecules like this compound relies on sophisticated computational software packages capable of performing high-level quantum chemical calculations.

ORCA is a versatile and widely used quantum chemistry program package. researchgate.netnih.gov It is known for its efficiency and user-friendly nature, making it accessible to a broad range of scientists. researchgate.netuni-paderborn.de ORCA can perform a wide variety of calculations, from semi-empirical methods to Density Functional Theory (DFT) and advanced wavefunction-based correlation methods. researchgate.netnih.gov A key feature of ORCA is its strength in calculating spectroscopic properties and its applicability to large, real-life molecules, including those containing transition metals. researchgate.netnih.gov The software employs advanced techniques like the Domain-based Local Pair Natural Orbital (DLPNO) methods to handle large systems efficiently. faccts.de

Multiwfn is a powerful and versatile wavefunction analysis program. It is primarily used for post-processing the output of quantum chemistry calculations generated by programs like ORCA. sobereva.com Multiwfn enables a deep and intuitive analysis of chemical systems. Its capabilities include calculating and visualizing reactivity descriptors (such as Fukui functions), performing population analysis, analyzing chemical bonds, and plotting various molecular properties. sobereva.com The seamless integration between ORCA and Multiwfn allows for comprehensive computational studies, from initial energy calculations to in-depth analysis of the electronic structure and reactivity. sobereva.com

In Silico Prediction of Molecular Properties for Chemical Design (e.g., ADME for non-biological context)

In silico methods, which involve computer-based simulations, are invaluable for predicting molecular properties and guiding chemical design. biotechnologia-journal.org While ADME (Absorption, Distribution, Metabolism, and Excretion) is traditionally associated with pharmacokinetics in drug discovery, its principles can be adapted to non-biological contexts for designing new chemical entities. nih.govnih.gov

In a broader chemical design context, "ADME-like" properties predict a compound's behavior and suitability for a specific application. These properties can be predicted using various computational tools and web servers that employ machine learning and quantitative structure-property relationship (QSPR) models. biotechnologia-journal.orgnih.gov

Key molecular properties predicted in silico for general chemical design include:

n-Octanol-Water Partition Coefficient (log P): This value indicates the lipophilicity or hydrophobicity of a molecule, which is crucial for its solubility and interaction with non-polar materials. biotechnologia-journal.org

Water Solubility (log S): Predicts how well a compound dissolves in water, a key parameter for many industrial and chemical processes. biotechnologia-journal.org

Total Polar Surface Area (TPSA): The TPSA is the sum of surfaces of polar atoms in a molecule. It influences properties like adhesion and interaction with polar substrates. biotechnologia-journal.org

Molecular Weight (MW): A fundamental property that impacts many physical characteristics of the compound. biotechnologia-journal.org

These computational predictions allow for the rapid screening of virtual compounds, saving time and resources by prioritizing the synthesis of molecules with the most promising properties for a given application. biotechnologia-journal.orgnih.gov

Table 3: Predicted Molecular Properties for Chemical Design

| Property | Abbreviation | Relevance in Chemical Design |

| n-Octanol-Water Partition Coefficient | log P | Predicts solubility in non-polar vs. polar media. |

| Aqueous Solubility | log S | Indicates how well the compound dissolves in water. |

| Total Polar Surface Area | TPSA | Influences adhesion, permeability, and intermolecular interactions. |

| Molecular Weight | MW | A basic descriptor affecting volatility, viscosity, and other physical properties. |

Applications of 5 Chloro 2 Methylthiophene 3 Carbaldehyde and Its Derivatives in Materials Science and Advanced Chemical Fields

Development of Photosensitive and Photochromic Materials

Photosensitive materials, which respond to light stimuli, are foundational to numerous technologies. Derivatives of 5-Chloro-2-methylthiophene-3-carbaldehyde are instrumental in creating photochromic compounds, particularly diarylethenes, which can reversibly change their chemical and physical properties upon exposure to specific wavelengths of light. nih.gov

The photo-responsive nature of diarylethenes derived from thiophene (B33073) building blocks allows for their incorporation into complex supramolecular assemblies. In these systems, light can be used as an external trigger to control molecular interactions, alter the structure of the assembly, or switch its function "on" and "off". This capability is crucial for creating dynamic materials where processes can be controlled with high spatial and temporal precision.

Smart materials are designed to respond to environmental stimuli, and light is one of the most effective triggers. Diarylethene derivatives synthesized from thiophene precursors are at the core of various smart materials. nih.gov Their ability to undergo reversible isomerization enables applications in light-manipulative data storage, high-security anti-counterfeiting systems, and super-resolution imaging. nih.gov The distinct optical states of these molecules (e.g., colorless open-form and colored closed-form) can be used to encode, store, and erase information at the molecular level.

Diarylethenes are a prominent class of photochromic compounds known for their excellent thermal stability and high fatigue resistance. nih.gov Thiophene-based diarylethenes, including those derived from this compound, function as highly efficient molecular switches. Upon irradiation with UV light, the open-ring isomer undergoes a cyclization reaction to form a colored, closed-ring isomer. mdpi.com This process can be reversed by exposing the material to visible light. mdpi.com

The performance of these molecular switches can be fine-tuned by modifying their molecular structure, such as by changing the alkyl substituents on the thiophene rings. mdpi.com Research has shown that introducing different alkyl groups (e.g., ethyl, propyl, butyl) at the reactive carbon positions significantly affects the fluorescence and photoswitching properties of the closed-ring isomers. mdpi.com Specifically, derivatives with larger or branched alkyl groups tend to exhibit higher fluorescence quantum yields, particularly in polar solvents. mdpi.com

Table 1: Photophysical Properties of Diarylethene Derivatives with Different Alkyl Substituents in 1,4-Dioxane

This table details the effect of varying alkyl substituents at the reactive carbons on the key performance metrics of diarylethene molecular switches, including their cyclization and cycloreversion quantum yields and the fluorescence quantum yield of the closed-ring form.

| Derivative Substituent | Cyclization Quantum Yield (Φoc) | Cycloreversion Quantum Yield (Φco) x 10-5 | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| Methyl | 0.19 | 2.1 | 0.34 |

| Ethyl | 0.14 | 1.5 | 0.45 |

| n-Propyl | 0.15 | 1.4 | 0.43 |

| i-Propyl | 0.11 | 1.0 | 0.44 |

| i-Butyl | 0.13 | 10 | 0.40 |

Role in Organic Electronic and Optoelectronic Devices

Alkylated thiophene-3-carbaldehydes are versatile building blocks for synthesizing organic materials used in electronic and optoelectronic applications. mdpi.com Their derivatives are integral to the development of organic dyes for solar cells and chromophores for non-linear optical systems due to their favorable electronic properties and structural versatility. mdpi.com

In the field of photovoltaics, Dye-Sensitized Solar Cells (DSSCs) represent a cost-effective alternative to traditional silicon-based solar cells. nih.gov The efficiency of a DSSC is highly dependent on the organic dye used as a photosensitizer. Thiophene-containing compounds are frequently used to construct these dyes, often as part of a donor-π-acceptor (D-π-A) architecture. nih.gov The thiophene unit typically acts as part of the π-conjugated bridge, facilitating charge transfer from the donor to the acceptor and ultimately to the semiconductor (e.g., TiO₂) surface. nih.govunito.it

Table 2: Photovoltaic Performance of DSSCs with Thiophene-Containing Sensitizers

This table presents the performance metrics of DSSCs utilizing various phenothiazine-based dyes that incorporate thiophene units, highlighting their effectiveness as photosensitizers under standard AM 1.5G illumination.

| Sensitizer | Jsc (mA/cm2) | Voc (mV) | FF | PCE (%) |

|---|---|---|---|---|

| Dye 2a (dibenzothiophenyl donor) | 17.96 | 700 | 0.48 | 6.22 |

| Dye 2b | 11.87 | 631 | 0.54 | 4.22 |

| Dye 2c | 12.80 | 703 | 0.56 | 4.80 |

| Reference N719 Dye | - | - | - | 3.56 |

Non-Linear Optical (NLO) materials are essential for modern optoelectronics and laser technology, finding use in applications like optical switching and data processing. rsc.orgnih.gov Organic molecules with extensive π-electron delocalization, often arranged in a donor-acceptor framework, can exhibit significant NLO responses. nih.gov Thiophene derivatives, including those synthesized from this compound, serve as key components in NLO-active chromophores. mdpi.com

A key NLO phenomenon is Second Harmonic Generation (SHG), where two photons of a certain frequency are combined to generate a single photon with twice the frequency. The efficiency of this process is a measure of a material's NLO activity. Studies have shown that conjugated diaromatic compounds containing thiophene rings can exhibit strong SHG activity, in some cases significantly outperforming standard reference materials like urea (B33335). rsc.org

Table 3: Second Harmonic Generation (SHG) Intensity of NLO-Active Compounds

This table compares the NLO activity of several stilbene (B7821643) and diphenylbutadiene derivatives, some of which are structurally related to thiophene-based systems, by showing their SHG intensity relative to a urea standard.

| Compound | SHG Intensity (x Urea) |

|---|---|

| 1a·non-centro (2-chloro-3,4-dimethoxy-4′-nitrostilbene) | >32 |

| 1b (5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene) | 0.04 |

| 2a (4′-fluoro-4′′-nitro-1,4-diphenyl-1,3-butadiene) | 0.18 |

Electro-Optical Devices

Thiophene-based compounds are integral to the development of materials for electro-optical applications due to their strong luminescence properties. mdpi.com Alkylated thiophene-3-carbaldehydes serve as key starting materials in the synthesis of nonlinear optical chromophores. mdpi.com The aldehyde functional group provides a reactive site for building larger, conjugated molecular structures. These structures are designed to have significant dipole moments and hyperpolarizability, which are essential properties for materials used in electro-optical modulators and other devices that control light with an electric field. The thiophene core contributes to the π-conjugated system, which is crucial for the desired electronic and optical responses.

Light-Emitting Diodes (LEDs)

In the field of organic light-emitting diodes (OLEDs), derivatives of thiophene-3-carbaldehyde are employed as precursors for the synthesis of electroluminescent materials. mdpi.com The versatility of the thiophene-3-carbaldehyde scaffold allows for the creation of donor-π-acceptor (D–π–A) type fluorophores, which are highly efficient light emitters. For instance, complex molecules incorporating thiophene units can be fabricated as emitters in OLEDs, demonstrating high quantum efficiencies in both solution and solid-state, leading to devices with high current and power efficiencies. The functionalization of the thiophene ring, as seen in this compound, allows for fine-tuning of the electronic properties and, consequently, the emission color and efficiency of the final OLED device.

Advanced Polymer Chemistry and Conductive Materials

Precursors for Conductive and Electroluminescent Polymers

The aldehyde functionality on the thiophene ring is a key feature that allows compounds like this compound to act as precursors for advanced polymers. This aldehyde group provides a synthetic handle for incorporating the thiophene unit into larger polymer backbones. acs.org Thiophene derivatives are fundamental monomers for creating conductive and electroluminescent polymers, prized for their environmental, thermal, and mechanical stability. The resulting polythiophenes are noted for their interesting electronic, semiconducting, and optical properties. nih.gov For example, thiophene aldehydes can be used to synthesize functionalized polymers, including water-soluble fluorescent polymers, where the aldehyde is modified to impart specific properties to the final material. mdpi.com

Synthesis of Regioregular Oligo(3-alkylthiophene)s and Poly(3-hexylthiophene) as Organic Semiconductors

The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), particularly poly(3-hexylthiophene) (P3HT), is a cornerstone of organic semiconductor research. While P3HT is typically synthesized from monomers like 2,5-dibromo-3-hexylthiophene, the synthesis of such monomers often involves precursors like functionalized thiophenes. The aldehyde group in a molecule like this compound can be chemically transformed into the alkyl chains necessary for creating these monomers.

The polymerization method is critical for achieving the desired regioregularity. Regioregular polymers, which consist almost exclusively of head-to-tail (HT) couplings, exhibit superior electronic properties due to their ability to form well-ordered, planar structures that facilitate charge transport. Two prominent methods for achieving high regioregularity are the Grignard Metathesis (GRIM) polymerization and Kumada Catalyst Transfer Polycondensation (KCTP). These nickel-catalyzed methods provide precise control over the polymerization process, yielding P3HT with high molecular weights and regioregularity exceeding 95%. nih.gov

| Synthesis Method | Typical Monomer | Catalyst System | Key Features | Resulting Regioregularity |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) | 2,5-dibromo-3-alkylthiophene | Ni(dppp)Cl₂ | Involves a magnesium-bromine exchange; can be performed at room temperature. mdpi.com | >95% HT nih.gov |

| Kumada Catalyst Transfer Polycondensation (KCTP) | 2-bromo-5-chloromagnesio-3-hexylthiophene | Ni(dppp)Cl₂ or similar Ni(II) complexes | Living chain-growth polymerization mechanism; allows for molecular weight control. nih.govacs.org | >95% HT nih.gov |

| Rieke Zinc Method | 2,5-dibromo-3-alkylthiophene | Highly reactive Rieke Zinc (Zn*), then Ni(dppe)Cl₂ | Regioselective formation of an organozinc intermediate. acs.org | Up to 99% HT acs.org |

Control of Microstructure and Crystallinity in Thiophene-based Polymers

The performance of thiophene-based polymers in electronic devices is critically dependent on their solid-state microstructure, including the degree of crystallinity and the orientation of polymer chains. Control over these features is achieved through precise synthetic strategies. The regioregularity of the polymer is the most important factor; highly regioregular P3ATs can self-assemble into ordered lamellar structures, which enhances charge carrier mobility.

Irregularly substituted polythiophenes, containing a mix of head-to-head (HH) and tail-to-tail (TT) linkages, have structures where steric hindrance causes the thiophene rings to twist, disrupting π-conjugation. mdpi.com In contrast, regioregular polymers with predominantly head-to-tail (HT) couplings adopt a more planar conformation, leading to highly conjugated systems with smaller bandgaps and higher conductivity. mdpi.com The choice of catalyst, polymerization temperature, and monomer-to-catalyst ratio in methods like KCTP allows for the precise control of molecular weight, which in turn influences the polymer's solubility, processing characteristics, and ability to crystallize in thin films. nih.gov

Catalysis and Ligand Design in Organometallic Chemistry

Beyond materials science, thiophene aldehydes are valuable precursors in the field of organometallic chemistry and catalysis. The aldehyde group is readily condensed with primary amines to form Schiff bases, which are a versatile class of ligands. nih.govresearchgate.net Thiophene-derived Schiff bases can coordinate with a variety of transition metals (e.g., Cu(II), Zn(II), Ag(I)) through the imine nitrogen and the thiophene sulfur atom, forming stable metal complexes. researchgate.net

These Schiff base metal complexes have shown significant potential as catalysts in various organic transformations. nih.govacs.org The electronic properties of the thiophene ring and the steric environment around the metal center can be tuned by modifying the substituents on the original thiophene aldehyde, allowing for the rational design of catalysts for specific reactions. For instance, metal complexes derived from thiophene-based ligands have been investigated for their catalytic activity in reactions such as the hydrogenation of olefins and ring-opening polymerizations. nih.gov The resulting complexes are often characterized by a distorted tetrahedral or octahedral geometry around the metal center, which is a key determinant of their catalytic behavior. researchgate.net

Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of this compound serve as precursors for the synthesis of specialized ligands for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde functionality provides a convenient synthetic handle for the introduction of coordinating groups such as phosphines and N-heterocyclic carbenes (NHCs).

The design of effective phosphine (B1218219) ligands is crucial for advancing cross-coupling processes. By strategically manipulating the ligand skeleton, the geometry and electronic properties of the corresponding palladium complexes can be fine-tuned to enhance catalytic activity and selectivity. Thiophene-based phosphine ligands are known to be effective in various coupling reactions. The synthesis of such ligands often involves the reaction of a lithiated thiophene derivative with a chlorophosphine.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed reactions, often exhibiting superior performance to traditional phosphine ligands. tcichemicals.com Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. tcichemicals.comsigmaaldrich.com The synthesis of NHC ligands from this compound would typically involve the conversion of the aldehyde to an amine, followed by cyclization to form an imidazolium (B1220033) salt precursor, which can then be deprotonated to yield the free carbene. nih.govscripps.edu The electronic properties of the resulting NHC ligand, and thus the catalytic activity of its palladium complex, can be modulated by the substituents on the thiophene ring. sigmaaldrich.com

Below is a table summarizing the types of ligands that can be synthesized from thiophene aldehydes and their applications in palladium-catalyzed cross-coupling reactions.

| Ligand Type | Synthetic Precursor from Thiophene Aldehyde | Key Features | Application in Cross-Coupling |

| Phosphine Ligands | Thiophene-phosphine oxide (via Grignard reaction and reaction with chlorophosphine, followed by reduction) | Tunable steric and electronic properties | Suzuki-Miyaura, Buchwald-Hartwig, Heck reactions |

| N-Heterocyclic Carbene (NHC) Ligands | Thiophene-substituted imidazolium salt (via conversion of aldehyde to amine, then cyclization) | Strong σ-donors, sterically bulky | Suzuki-Miyaura, Heck, Sonogashira reactions with challenging substrates |

Development of Organometallic Complexes with Thiophene Ligands

The thiophene moiety, with its sulfur heteroatom, can directly coordinate to transition metals, leading to the formation of a diverse range of organometallic complexes. researchgate.netmdpi.com The reactivity and coordination modes of thiophenes depend on the metal center and its associated ligands. researchgate.net Thiophene and its derivatives can act as ligands in various coordination modes, including η¹(S)-coordination through the sulfur atom and η⁵-coordination involving the entire π-system of the ring. researchgate.net

The aldehyde and chloro substituents on this compound can be further modified to create multidentate ligands that form stable chelate complexes with metals like palladium and platinum. For instance, the aldehyde can be converted into an imine or an oxime, which, in conjunction with the thiophene sulfur, can act as a bidentate ligand. Such complexes have been investigated for their catalytic and biological activities. nih.govkuleuven.benih.gov

The development of pincer-type ligands, which bind to a metal center through three coordinating atoms in a meridional fashion, has led to highly stable and active catalysts. Thiophene derivatives can be incorporated into the backbone of these pincer ligands, influencing the electronic properties and reactivity of the resulting metal complexes. rsc.org

The following table provides examples of organometallic complexes that can be synthesized from thiophene-based ligands.

| Complex Type | Ligand Derived From Thiophene Aldehyde | Metal Center | Potential Applications |

| Thiosemicarbazone Complexes | Condensation product of thiophene aldehyde and thiosemicarbazide | Palladium(II), Platinum(II) | Catalysis, Antiviral, Cytotoxic agents |

| Schiff Base Complexes | Condensation product of thiophene aldehyde and a primary amine | Various transition metals | Catalysis, Materials Science |

| Pincer Complexes | Thiophene-containing multidentate ligand | Palladium(II) | Cross-coupling reactions, C-H activation |

Design Principles for Advanced Functional Materials

The unique molecular structure of this compound provides a versatile platform for the design of advanced functional materials with tailored optoelectronic and photophysical properties. The thiophene ring is a key building block in many organic electronic materials due to its electron-rich nature and ability to support charge transport.

Influence of Molecular Structure on Optoelectronic and Photophysical Properties

The electronic properties of materials derived from thiophene-based units are intrinsically linked to their molecular structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO energy gap, can be precisely tuned by modifying the chemical structure of the constituent monomers. arxiv.orgnih.govresearchgate.net

For polymers and small molecules incorporating derivatives of this compound, the presence of the electron-withdrawing chloro and aldehyde groups will generally lower both the HOMO and LUMO energy levels compared to an unsubstituted thiophene. researchgate.netnih.gov Theoretical studies on substituted thieno-thiophene based copolymers have shown that electron-withdrawing groups like -CHO and -Cl can significantly impact the electronic properties. researchgate.netnih.gov The methyl group, being weakly electron-donating, will have a comparatively smaller effect.

The photophysical properties, such as absorption and emission spectra, are also dictated by the molecular structure. For instance, a fulgide synthesized from a 5-chloro-2-methylthiophene derivative exhibited specific photochromic properties, demonstrating the potential to create light-responsive materials. researchgate.net The introduction of different substituents can shift the absorption and emission wavelengths, allowing for the tuning of the material's color and fluorescence characteristics. mdpi.com

The table below summarizes the expected influence of the substituents of this compound on the optoelectronic properties of derived materials.

| Substituent | Electronic Effect | Influence on HOMO/LUMO Levels | Impact on Photophysical Properties |

| Chloro (-Cl) | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Lowers both HOMO and LUMO | Can lead to red-shifted absorption, potential for halogen bonding interactions |

| Methyl (-CH₃) | Weakly electron-donating (inductive) | Slightly raises HOMO level | Minimal shift in absorption/emission |

| Carbaldehyde (-CHO) | Strongly electron-withdrawing | Significantly lowers LUMO level | Promotes intramolecular charge transfer, leading to red-shifted absorption and potential for fluorescence |

Strategies for Modulating Material Properties via Thiophene Derivatization

The chemical versatility of this compound allows for a multitude of strategies to modulate the properties of resulting materials. The aldehyde group is particularly useful for post-polymerization modification or for creating complex monomer structures before polymerization.